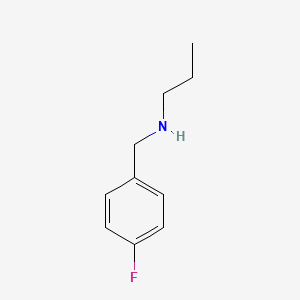

N-(4-fluorobenzyl)propan-1-amine

描述

N-(4-Fluorobenzyl)propan-1-amine is an organic compound with the chemical formula C10H14FN and a relative molecular mass of 165.22. It is a colorless to pale yellow liquid with an ammonia-like odor

准备方法

Synthetic Routes and Reaction Conditions

N-(4-Fluorobenzyl)propan-1-amine can be synthesized through the reaction of (4-fluorobenzyl) benzyl alkyl halide with propylamine . Another synthetic route involves the reaction of propylamine with 4-fluorobenzaldehyde . The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

N-(4-Fluorobenzyl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Amine derivatives.

Substitution: Various substituted benzylamines depending on the substituent introduced.

科学研究应用

Pharmaceutical Development

N-(4-fluorobenzyl)propan-1-amine serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural characteristics allow it to modulate neurotransmitter systems effectively, particularly dopamine, serotonin, and norepinephrine pathways.

Case Study: Neurotransmitter Interaction

Research indicates that this compound acts as a releasing agent and reuptake inhibitor for key neurotransmitters. It shows potential as an atypical dopamine transporter (DAT) inhibitor, which may reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine. Additionally, it interacts with serotonin and norepinephrine systems, suggesting possible stimulant and entactogenic effects .

Neuropharmacology

The compound has been studied for its effects on various biological pathways. Its ability to influence neurotransmitter systems makes it a candidate for investigating neurodegenerative disorders and other neurological conditions. The fluorine substitution enhances binding affinity to specific receptors, making it an important subject in neuropharmacological studies .

Case Study: Inhibitory Effects on Neuronal Nitric Oxide Synthase

A study highlighted the selective inhibition of neuronal nitric oxide synthase (nNOS), linking high levels of nitric oxide to neurodegenerative conditions. Compounds similar to this compound have shown promise in targeting these pathways for therapeutic intervention .

Materials Science

This compound is also utilized in materials science for developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to enhanced performance in various applications.

Industrial Applications

Beyond its roles in medicinal chemistry and biological research, this compound finds applications in the synthesis of agrochemicals and other industrial chemicals. Its unique properties make it suitable for developing effective agents in agricultural practices.

作用机制

The mechanism of action of N-(4-fluorobenzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

相似化合物的比较

Similar Compounds

- N-(4-Chlorobenzyl)propan-1-amine

- N-(4-Bromobenzyl)propan-1-amine

- N-(4-Methylbenzyl)propan-1-amine

Uniqueness

N-(4-Fluorobenzyl)propan-1-amine is unique due to the presence of the fluorine atom on the benzyl ring, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

生物活性

N-(4-fluorobenzyl)propan-1-amine, a compound characterized by its unique fluorinated phenyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 155.20 g/mol. The presence of a chiral center and a functional amine group suggests various pharmacological applications. The compound is often utilized in hydrochloride salt form, which enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Compounds structurally similar to this compound have been shown to modulate the release and uptake of neurotransmitters such as serotonin and norepinephrine, indicating potential antidepressant effects. The fluorine substitution on the phenyl ring may enhance binding affinity to specific receptors, impacting its pharmacological profile.

1. Antidepressant Effects

Research indicates that derivatives of fluorinated phenylpropylamines exhibit significant antidepressant-like effects in animal models. These compounds may enhance serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation.

2. Neuroprotective Properties

Studies have suggested that this compound could possess neuroprotective properties by inhibiting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Selective inhibition of nNOS may reduce oxidative stress and neuronal damage associated with conditions such as Alzheimer's disease .

3. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin .

Case Study 1: Antidepressant Activity

A study involving a series of fluorinated phenylpropylamines demonstrated that this compound significantly reduced depressive-like behavior in rodent models when administered at varying doses. The results indicated a dose-dependent response correlating with increased serotonin levels in the brain.

Case Study 2: Neuroprotective Effects

In a model of hypoxia-induced neuronal injury, administration of this compound resulted in decreased neuronal apoptosis and improved survival rates among neurons exposed to low oxygen conditions. This suggests its potential utility in treating conditions characterized by hypoxic injury .

Comparative Biological Activity Table

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJDUPVWQCCQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。